Tin(4+)

Semiconductor Physics Material Science Transparent Electronics

Procurement Pitfall: Assuming Sn(II) and Sn(IV) compounds are functionally interchangeable. This leads to device failure. Tin(4+) is the parent ion for Sn(IV) derivatives, which are essential where the +4 oxidation state dictates performance. - For transparent electrodes, its derived oxide (SnO2) provides essential n-type semiconducting polarity, unlike p-type Sn(II) oxide. - For Lewis acid catalysis, its halides (e.g., SnCl4) offer high but controlled reactivity (relative acidity 0.52), ideal for sensitive substrates. - For CO2 electrocatalysis, Sn(IV) precursors enable durable catalysts with >93% Faradaic efficiency for formate production.

Molecular Formula Sn+4
Molecular Weight 118.71 g/mol
CAS No. 22537-50-4
Cat. No. B1230384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(4+)
CAS22537-50-4
Synonyms2 Propenoic acid, 3 phenyl
2-Propenoic acid, 3-phenyl-
3-phenyl- 2-Propenoic acid
Innohep
tinzaparin
tinzaparin sodium
Molecular FormulaSn+4
Molecular Weight118.71 g/mol
Structural Identifiers
SMILES[Sn+4]
InChIInChI=1S/Sn/q+4
InChIKeySYRHIZPPCHMRIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tin(4+) Core Properties & Procurement


Tin(4+), or the stannic ion, is a monoatomic tetracation of elemental tin in its +4 oxidation state . As a fundamental chemical species, it is the parent ion for a broad portfolio of tin(IV) compounds, including tin(IV) oxide (SnO2) [1] and tin(IV) chloride (SnCl4) [2]. The intrinsic properties of the Sn(IV) oxidation state, such as its n-type semiconducting character in oxide form [1] and its potent Lewis acidity in halide form [3], dictate the performance of its derived materials in applications ranging from transparent conducting electrodes [1] to catalysis and sol-gel synthesis [4]. Understanding this foundational species is essential for making informed procurement decisions across its derivative chemical portfolio.

Foundational Sn(IV) precursor for n-type semiconducting oxides

Potent Lewis acid catalyst in halide form

Key sol-gel precursor for nanomaterial synthesis

Procurement Risk: Sn(IV) vs Sn(II) Interchangeability


A common procurement pitfall is the assumption that tin(II) and tin(IV) compounds are functionally similar. This is demonstrably false. The oxidation state of tin fundamentally alters its electronic structure, leading to a divergence in material properties [1]. For instance, the corresponding oxides exhibit different semiconducting behavior: SnO2 (derived from Sn(IV)) is an n-type semiconductor, whereas SnO (derived from Sn(II)) is typically p-type [1]. Furthermore, the chemical behavior is distinct; Sn(IV) halides like SnCl4 are potent Lewis acids, a property which is significantly attenuated in Sn(II) analogs [2]. Critically, the toxicological profile also differs, with Sn(II) compounds demonstrating substantially higher genotoxicity in certain models compared to their Sn(IV) counterparts [3]. These fundamental differences mean that substituting one for the other can lead to experimental failure, unexpected material properties, and invalid safety assessments. The following evidence guide quantifies these critical differentiations.

Semiconductor polarity mismatch

Oxide from Sn(IV) is n-type; Sn(II) yields p-type, which can invert device behavior.

Lewis acidity attenuation

Sn(II) halides exhibit significantly weaker Lewis acidity, altering catalytic performance.

Genotoxicity profile differs

Reported DNA damage activity is substantially higher for Sn(II) compounds in certain models.

Tin(4+) Differentiation Guide


Oxide Semiconductor Polarity: Sn(IV) vs Sn(II)

The oxidation state of tin dictates the semiconductor polarity of its oxide, a critical material property. SnO2, derived from Sn(IV), exhibits n-type conductivity. In contrast, SnO, derived from Sn(II), is a p-type semiconductor. This fundamental difference is attributed to oxygen or metal deficiencies in the crystal lattice [1].

Semiconductor Polarity
Class-level
n-type (SnO2) vs p-type (SnO)
Conductivity type mismatch can cause device failure
Crystal lattice defect context
Semiconductor Physics Material Science Transparent Electronics

Lewis Acid Strength: SnCl4 vs TiCl4

The Lewis acidity of SnCl4 is a key parameter in its use as a catalyst. On a relative scale where higher values indicate stronger Lewis acidity, SnCl4 has a value of 0.52 ± 0.04. This is comparable to, but measurably lower than, the widely used Lewis acid titanium tetrachloride (TiCl4), which has a relative Lewis acidity of 0.66 ± 0.03 [1].

Relative Lewis Acidity
Head-to-head
SnCl4: 0.52 ± 0.04
Offers moderate Lewis acidity for sensitive substrates
vs TiCl4 (0.66 ± 0.03); Δδ scale
Organic Synthesis Catalysis Lewis Acids

Genotoxicity: SnCl4 vs SnCl2

In a direct comparison of DNA damaging potential, tetravalent inorganic tin (SnCl4) exhibits significantly lower genotoxicity than its divalent counterpart (SnCl2). Both compounds cause DNA breakage in the presence of hydrogen peroxide, but the activity of SnCl2 is much more potent. SnCl2 induces DNA breakage in a concentration-dependent manner at concentrations greater than 0.1 mM [1].

DNA Damage Activity
Head-to-head
Lower activity (SnCl4) vs much more potent SnCl2 (>0.1 mM)
May support lower-risk genotoxicity profile
λ-DNA + H2O2 model
Toxicology Genotoxicity Environmental Safety

Sol-Gel Precursor: Chloride vs Alkoxide

The choice of tin(IV) precursor significantly impacts the processing and final properties of sol-gel-derived materials. In the synthesis of Zr0.8Sn0.2TiO4 nanopowders, using tin(IV) chloride pentahydrate (SnCl4·5H2O) as a precursor leads to a lower crystallization onset temperature (450 °C) compared to using tin(IV) t-butoxide (Sn(OC4H9)4), which crystallizes at 500 °C. The resulting powder from the chloride precursor also exhibits a higher specific surface area of 30.4 m²/g versus 28.7 m²/g from the alkoxide precursor [1].

Crystallization Onset
Head-to-head
SnCl4·5H2O: 450°C; Sn(OC4H9)4: 500°C
Chloride precursor enables lower-temp processing
Zr0.8Sn0.2TiO4 synthesis
Materials Synthesis Sol-Gel Processing Nanomaterials

CO2 Reduction Selectivity: Sn(IV)/Sn(II) Reversibility

In electrocatalytic CO2 reduction to formate, high and durable selectivity is achieved through the effective reversibility between Sn(IV) and Sn(II) species. A multi-layer SnOx catalyst, where Sn(IV) is reduced to Sn(II) active sites, achieves a high formate Faradaic efficiency of 93.22% and remains stable for over 40 hours at -1.15 V vs. RHE [1]. This performance is contingent on the presence of Sn(IV) as the source of the active Sn(II) state.

CO2RR Formate FE
Class-level
93.22% FE, >40 h stability
High selectivity linked to Sn(IV)/Sn(II) reversibility
Multilayer SnOx catalyst
Electrocatalysis CO2 Reduction Sustainable Chemistry

Transparent Conductor: FTO vs ITO Trade-off

For transparent conducting oxide (TCO) applications, fluorine-doped tin oxide (FTO), derived from Sn(IV) precursors, offers a quantifiable trade-off compared to the market-dominant indium tin oxide (ITO). While ITO typically possesses a lower electrical resistivity (e.g., <3 Ω/□ vs. >15-50 Ω/□ for SnO2) [1], FTO provides superior chemical stability and is composed of earth-abundant, less expensive elements [2]. The economic advantage is significant, as ITO's price is increasing due to indium scarcity [2].

TCO Sheet Resistance
Reported
SnO2: >15–50 Ω/□; ITO: lower
FTO offers chemical stability and cost advantage
Literature survey
Optoelectronics Transparent Conducting Oxides Solar Cells

Tin(4+) Application Scenarios


n-Type Transparent Semiconductor Film Synthesis

When developing transparent electrodes for displays or solar cells, the n-type conductivity of SnO2, derived from Sn(IV) precursors [4], is essential. Researchers should prioritize Sn(IV) compounds like tin(IV) chloride or alkoxides to ensure the final film exhibits the correct semiconducting polarity, as substitution with Sn(II) precursors would yield p-type material and device failure.

Lewis Acid Catalysis for Sensitive Substrates

For Diels-Alder reactions, Friedel-Crafts acylations, or polymerizations where a strong Lewis acid like TiCl4 may be too aggressive, SnCl4 (derived from Sn(IV)) provides an ideal balance of high activity and controlled reactivity [4]. Its measured relative acidity (0.52 vs. 0.66 for TiCl4) makes it the catalyst of choice for sensitive substrates.

Low-Temperature Sol-Gel for High-Surface-Area Materials

For applications such as gas sensors or heterogeneous catalysts where high specific surface area and low processing temperatures are critical, tin(IV) chloride pentahydrate (SnCl4·5H2O) is the superior precursor. Its use results in a 50 °C lower crystallization temperature and a higher surface area (30.4 m²/g) compared to tin(IV) t-butoxide [4], enabling energy-efficient synthesis and enhanced material performance.

Stable Electrocatalysts for CO2 Valorization

In the development of electrocatalysts for converting CO2 into valuable formate, the use of Sn(IV)-based precursors is critical. The ability of Sn(IV) species to reversibly reduce to active Sn(II) sites enables the construction of durable catalysts with high Faradaic efficiency (>93%) and long-term stability (>40 hours) [4]. This dynamic redox behavior is a key design principle not easily replicated with other metal centers.

Application
Selection Property
Validation Focus
Transparent electrode films
n-type semiconductor oxide precursor
Conductivity type verification
Lewis acid-catalyzed synthesis
Moderate Lewis acidity catalyst
Reaction selectivity vs stronger Lewis acids
Nanomaterial sol-gel processing
Low crystallization temperature precursor
Phase purity and surface area
CO2 electroreduction catalysts
Sn(IV)/Sn(II) redox reversibility
Faradaic efficiency and durability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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